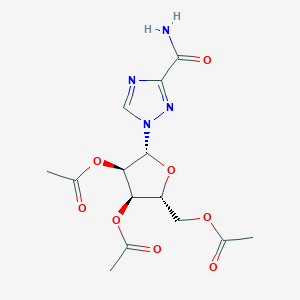

Ribavirin 2',3',5'-triacetate

Descripción general

Descripción

Ribavirin 2’,3’,5’-triacetate is a prodrug that is rapidly converted to ribavirin in vivo. Ribavirin itself is a synthetic nucleoside analog with broad-spectrum antiviral activity. Ribavirin 2’,3’,5’-triacetate is used in scientific research to study its antiviral properties and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Ribavirin 2’,3’,5’-triacetate has several scientific research applications:

Virology: It is used to study the antiviral activity against various RNA and DNA viruses, including hepatitis C virus, respiratory syncytial virus, and influenza virus.

Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its metabolism and mechanism of action.

Drug Development: It serves as a model compound for developing new antiviral agents with improved efficacy and reduced toxicity.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Ribavirin has broad-spectrum activity against many RNA and DNA viruses . The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation . Oral ribavirin is an easier, safe, and cost-effective alternative to aerosolized ribavirin for therapy of RSV-LRTI infection in immunocompromised subjects . Future research on RSV therapy needs to focus on newer antivirals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ribavirin 2’,3’,5’-triacetate can be synthesized from ribavirin through acetylation. The process involves the reaction of ribavirin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of ribavirin 2’,3’,5’-triacetate .

Industrial Production Methods

Industrial production of ribavirin 2’,3’,5’-triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Ribavirin 2’,3’,5’-triacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Ribavirin 2’,3’,5’-triacetate can be hydrolyzed to ribavirin in the presence of water or aqueous solutions under mild acidic or basic conditions.

Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: The major product of hydrolysis is ribavirin.

Oxidation: Oxidation can lead to the formation of various oxidized derivatives of ribavirin.

Substitution: Substitution reactions can yield a variety of ribavirin derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Ribavirin: The parent compound of ribavirin 2’,3’,5’-triacetate, used in the treatment of hepatitis C and other viral infections.

3-Deazaguanine: An antiviral compound with similar activity against RNA viruses.

3-Deazauridine: Another antiviral agent with activity against RNA viruses.

Uniqueness

Ribavirin 2’,3’,5’-triacetate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery of ribavirin. Its triacetate form enhances its stability and facilitates its conversion to the active ribavirin in vivo.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXBJKZJDPHAU-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193356 | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-03-0 | |

| Record name | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ribavirin 2,3,5 triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

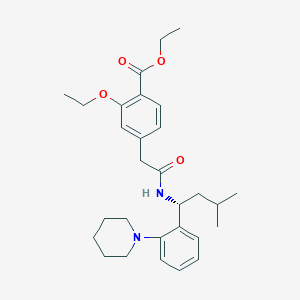

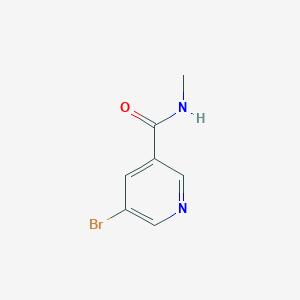

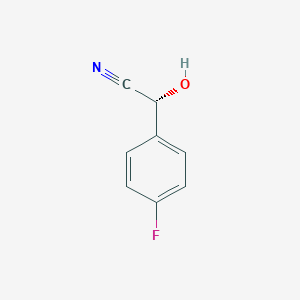

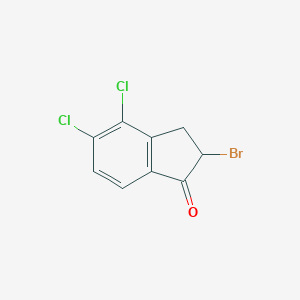

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)

![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)